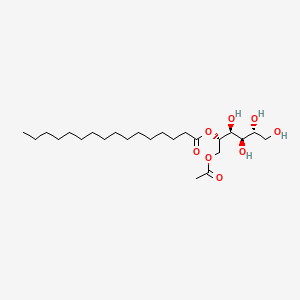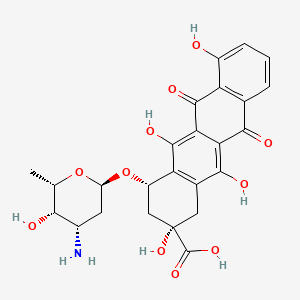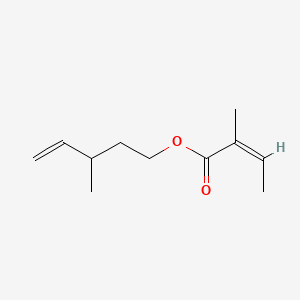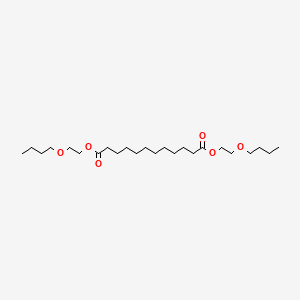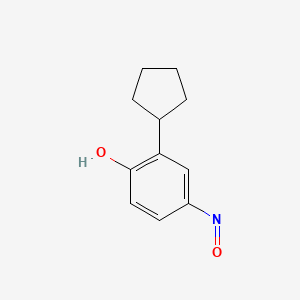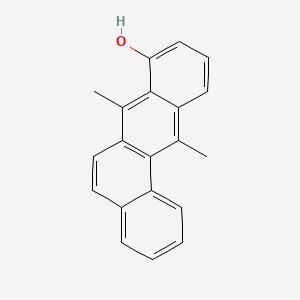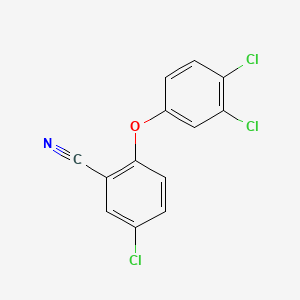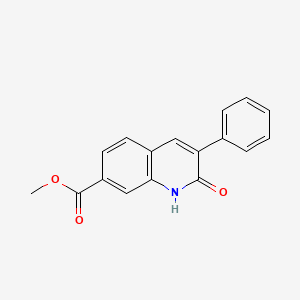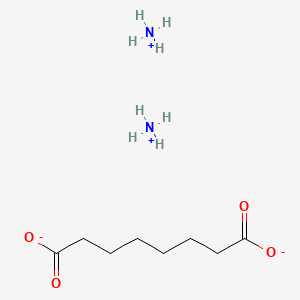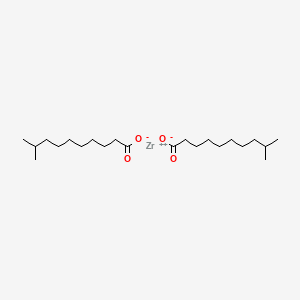
Zirconium bis(isoundecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium bis(isoundecanoate) is a chemical compound that belongs to the class of zirconium carboxylates. It is formed by the reaction of zirconium with isoundecanoic acid. This compound is known for its unique properties and has found applications in various fields, including catalysis, coatings, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium bis(isoundecanoate) can be synthesized through the reaction of zirconium tetrachloride with isoundecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of zirconium bis(isoundecanoate) involves large-scale reactors where zirconium tetrachloride and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Zirconium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can participate in substitution reactions where the isoundecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used. The reaction conditions vary depending on the desired product.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions. The reaction conditions depend on the reactivity of the ligands.
Major Products Formed:
Oxidation: Zirconium oxide and organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Scientific Research Applications
Zirconium bis(isoundecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance coatings and as a stabilizer in plastics and other materials.
Mechanism of Action
The mechanism of action of zirconium bis(isoundecanoate) involves its ability to form stable complexes with various substrates. The zirconium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with biomolecules through coordination bonds, affecting their structure and function.
Comparison with Similar Compounds
Zirconium tetrachloride: A precursor to zirconium bis(isoundecanoate) with similar reactivity but different applications.
Zirconium oxide: A common oxidation product with applications in ceramics and catalysis.
Zirconium acetylacetonate: Another zirconium carboxylate with different ligands and applications.
Uniqueness: Zirconium bis(isoundecanoate) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other zirconium compounds. Its ability to form stable complexes with various substrates makes it valuable in catalysis and materials science.
Properties
CAS No. |
93965-33-4 |
|---|---|
Molecular Formula |
C22H42O4Zr |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
9-methyldecanoate;zirconium(2+) |
InChI |
InChI=1S/2C11H22O2.Zr/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
ZYMOIIRZZCBDCC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


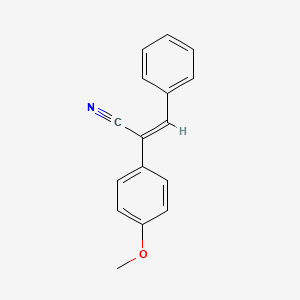
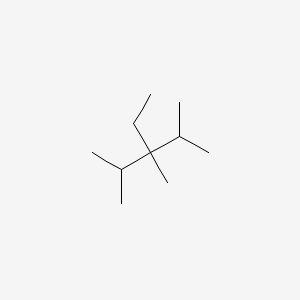

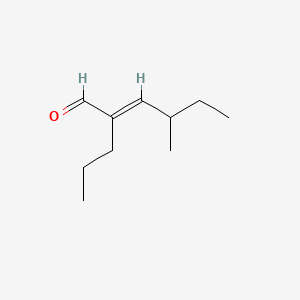
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
